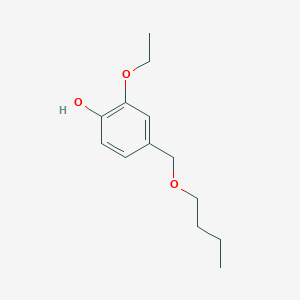![molecular formula C18H24S2 B14242160 6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol CAS No. 583829-81-6](/img/structure/B14242160.png)
6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is an organosulfur compound that features a naphthalene ring substituted with a sulfanylethyl group and a hexane-1-thiol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol typically involves the following steps:
Preparation of 2-naphthalenethiol: This is achieved through the Newman–Kwart rearrangement starting from a thiocarbamate derivative of 2-naphthol.
Alkylation: The 2-naphthalenethiol undergoes alkylation with 1-bromo-6-chlorohexane to introduce the hexane chain.
Thiol Substitution: The final step involves the substitution of the chloro group with a thiol group to yield the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenethiol: A simpler analog with a single thiol group attached to the naphthalene ring.
1-Naphthalenethiol: Another analog with the thiol group in a different position on the naphthalene ring.
6-(2-Sulfanylethyl)naphthalene: Lacks the hexane-1-thiol chain, making it less versatile in certain applications.
Uniqueness
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is unique due to the presence of both a naphthalene ring and a hexane-1-thiol chain, which provides a combination of aromatic and aliphatic properties. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
583829-81-6 |
|---|---|
Molekularformel |
C18H24S2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
6-[6-(2-sulfanylethyl)naphthalen-2-yl]hexane-1-thiol |
InChI |
InChI=1S/C18H24S2/c19-11-4-2-1-3-5-15-6-8-18-14-16(10-12-20)7-9-17(18)13-15/h6-9,13-14,19-20H,1-5,10-12H2 |
InChI-Schlüssel |
TZXQCYNOHSAZDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)CCS)C=C1CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


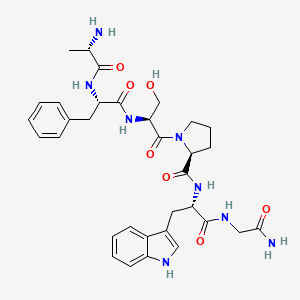
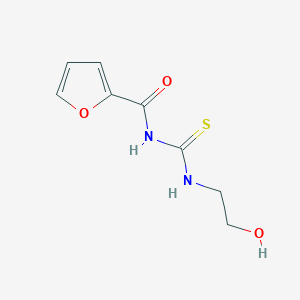
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
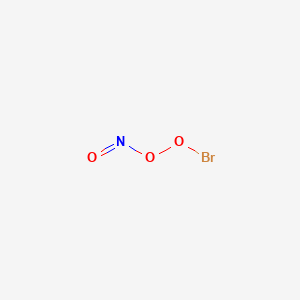
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
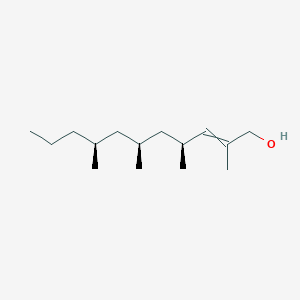

![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
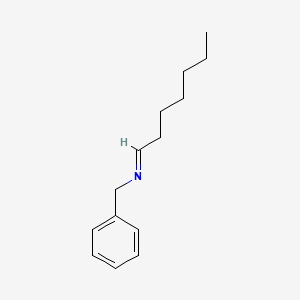
![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
